1-Phenylethylamine hcl

Overview

Description

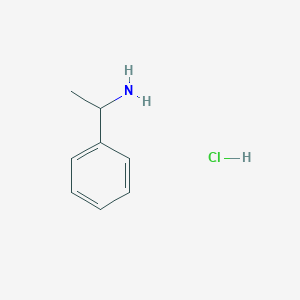

1-Phenylethylamine HCl (C₈H₁₁N·HCl) is a chiral amine salt widely used in organic synthesis, pharmaceutical research, and materials science. Its molecular structure comprises a benzene ring attached to an ethylamine group, with a hydrochloride counterion enhancing solubility and stability . The compound exists as enantiomers (R and S forms), making it valuable in asymmetric synthesis and chiral resolution processes .

Preparation Methods

1-Phenylethylamine hydrochloride can be synthesized through several methods:

Reductive Amination of Acetophenone: This method involves the reaction of acetophenone with ammonia and hydrogen to produce 1-phenylethylamine, which is then converted to its hydrochloride salt. [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ]

Leuckart Reaction: This method uses ammonium formate to achieve the same transformation. [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{HCOONH}_4 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

Chemical Reactions Analysis

1-Phenylethylamine hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Formation of Ammonium Salts: Reacts with acids to form stable ammonium salts.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various acids for forming ammonium salts. Major products formed from these reactions include imines, nitriles, secondary amines, and ammonium salts.

Scientific Research Applications

Chiral Resolution

One of the significant applications of 1-Phenylethylamine HCl is in the field of chiral resolution . Chiral compounds are essential in pharmaceuticals due to their different biological activities based on their stereochemistry. PEA HCl acts as a resolving agent for enantiomers, allowing for the separation of racemic mixtures into their pure enantiomers.

Case Study: Optical Resolution

Recent studies have demonstrated the effectiveness of PEA HCl in resolving chiral amino acids. For instance, L-malic acid has been employed as a resolving agent alongside PEA HCl to crystallize one enantiomer while leaving the other in solution. This method has shown high yields and purity of the isolated enantiomers .

Pharmaceutical Applications

1-Phenylethylamine and its derivatives have garnered attention for their potential therapeutic effects, particularly as monoaminergic activity enhancers . They enhance the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating mood disorders.

Potential Therapeutic Uses

- Mood Enhancement : PEA has been investigated for its role in improving mood and attention, particularly in individuals with depression .

- Weight Loss : Some studies suggest that PEA may aid in weight management by enhancing metabolic rates and reducing appetite .

- Athletic Performance : There is interest in PEA for its potential to improve physical performance by increasing energy levels .

Synthetic Applications

PEA HCl is also utilized as a building block in organic synthesis, particularly in the development of chiral ligands for asymmetric reactions. Its derivatives have been employed in various catalytic processes to produce enantiomerically enriched compounds.

Example: Chiral Ligands

Recent advancements have showcased PEA HCl's role as a fragment in chiral ligands used for asymmetric hydrogenation reactions. These ligands have demonstrated high enantioselectivity and yield when applied to various substrates .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various assays. Its stability and well-characterized properties make it suitable for calibration and validation of analytical methods.

| Application Area | Description |

|---|---|

| Chiral Resolution | Used as a resolving agent for amino acids and other chiral compounds |

| Pharmaceutical Development | Investigated for mood enhancement and weight loss potential |

| Synthetic Chemistry | Building block for chiral ligands in asymmetric synthesis |

| Analytical Standards | Reference standard in analytical methods |

Mechanism of Action

1-Phenylethylamine hydrochloride exerts its effects by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This regulation of monoamine neurotransmission affects the levels of neurotransmitters like dopamine, norepinephrine, and serotonin .

Comparison with Similar Compounds

Structural Analogs: Phenethylamine Derivatives

Phenethylamine HCl (C₈H₁₁N·HCl)

- Structure : Lacks the methyl branch present in 1-phenylethylamine, resulting in reduced steric hindrance.

- Activity : Exhibits higher CNS activity due to structural similarity to amphetamine but lower efficacy in chiral resolution .

- Applications : Primarily used in neurotransmitter studies rather than synthesis .

4-Chlorophenylethylamine Derivatives

- Activity : In Wnt inhibitors, elongation of the linker (e.g., 4-chlorophenylethyl derivative 9g ) abolishes activity (IC₅₀ > 10 µM), whereas 1-phenylethylamine derivatives (9h , 9i ) retain moderate potency (IC₅₀ = 1.22–1.88 µM) .

Table 1: Inhibitory Activity of Phenethylamine Derivatives in Wnt/β-Catenin Pathway

| Compound | Substituent | IC₅₀ (µM) | Efficacy (%) |

|---|---|---|---|

| 9g (4-Chlorophenylethyl) | Longer linker | Inactive | — |

| 9h (1-Phenylethylamine) | Methyl branch | 1.22 | 81.5 |

| 9i (1-Phenylethylamine) | Methyl branch | 1.88 | 78.2 |

Functional Analogs: Cyclohexylmethylamine and Morpholine Derivatives

Cyclohexylmethylamine HCl

- Nucleophilicity : Poor reactivity in acid-catalyzed amination (e.g., 4-chloropyrrolopyrimidine amination), achieving <10% conversion .

- Comparison: 1-Phenylethylamine shows superior performance in aminolysis (87% conversion vs. cyclohexylmethylamine’s 14%) under similar conditions .

Morpholine Derivatives

- Chelation and Toxicity: Morpholine-substituted monothiooxalamides exhibit higher radical scavenging activity (2027 µM TE) but lower cytotoxicity compared to 1-phenylethylamine analogs .

Application-Specific Analogs

Naphthalene Derivatives (1-Naphthylamine)

- Carcinogenicity: 1-Naphthylamine is a known carcinogen, limiting its use in drug synthesis. In contrast, 1-phenylethylamine is non-carcinogenic and safer for laboratory use .

- Solubility : 1-Naphthylamine’s fused aromatic rings reduce aqueous solubility, whereas 1-phenylethylamine HCl’s ionic form enhances it .

Chiral Liquid Crystal Agents

- Performance : 1-Phenylethylamine outperforms 1-cyclohexylethylamine in inducing chiral nematic phases due to stronger π-π interactions from the benzene ring .

Key Research Findings

Steric Effects : The methyl branch in 1-phenylethylamine improves binding specificity in enzyme inhibitors but can reduce activity if steric clashes occur (e.g., 9h vs. 9i ) .

Solubility in Resolution : Diastereomeric salts of 1-phenylethylamine exhibit sufficient solubility differences (>10:1) for efficient chiral separation, unlike mandelic acid derivatives .

Toxicity Profile: 1-Phenylethylamine derivatives show lower hemolytic activity (e.g., monothiooxalamides: 1784–2027 µM TE) compared to benzylamine analogs .

Biological Activity

1-Phenylethylamine hydrochloride (1-PEA HCl) is an organic compound that has garnered attention due to its biological activities, particularly as a central nervous system stimulant. This article delves into the biological activity of 1-PEA HCl, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supplemented by data tables and relevant case studies.

Chemical and Biological Properties

1-PEA HCl is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. It is synthesized from the amino acid L-phenylalanine through enzymatic decarboxylation. The compound has the molecular formula and is classified as a trace amine.

Key Properties:

- Molecular Weight: 155.64 g/mol

- CAS Number: 12236038

- Chemical Structure:

1-PEA HCl acts primarily by modulating neurotransmitter systems in the brain. It enhances the release of monoamines such as dopamine, norepinephrine, and serotonin, which are critical for mood regulation and cognitive function. The compound binds to trace amine-associated receptor 1 (TAAR1), facilitating the release of these neurotransmitters and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Pharmacokinetics

The pharmacokinetic profile of 1-PEA HCl reveals a rapid metabolism primarily via monoamine oxidase B (MAO-B), with a half-life ranging from 5 to 10 minutes when administered orally . This short half-life necessitates careful dosing for sustained effects.

| Parameter | Value |

|---|---|

| Half-Life | 5–10 minutes |

| Primary Metabolism | MAO-B |

| Excretion | Renal |

Monoaminergic Activity Enhancer

1-PEA HCl is classified as a monoaminergic activity enhancer (MAE). It exhibits significant potency in enhancing the release of catecholamines at lower concentrations than those required for direct release . This property positions it as a potential candidate for treating mood disorders, attention deficit hyperactivity disorder (ADHD), and other conditions linked to neurotransmitter imbalances.

Neurotransmitter Release Profile

The following table summarizes the neurotransmitter release profile of 1-PEA compared to other compounds:

| Compound | Norepinephrine Release (NE) | Dopamine Release (DA) | Serotonin Release (5-HT) |

|---|---|---|---|

| 1-Phenylethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

Note: Lower values indicate stronger neurotransmitter release activity.

Case Studies and Clinical Observations

Recent studies have highlighted the potential therapeutic benefits of 1-PEA HCl in various clinical settings:

- Mood Disorders: A study involving patients with depression indicated that supplementation with phenethylamine derivatives led to improved mood states and cognitive function.

- Cognitive Enhancement: Research has shown that acute administration of 1-PEA can enhance focus and attention in healthy adults, suggesting its utility as a cognitive enhancer.

Safety and Toxicology

While 1-PEA HCl exhibits beneficial effects, safety profiles indicate potential risks associated with its use:

Toxicological Profile

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Corrosion | Causes severe burns |

| Eye Damage | Causes serious eye damage |

Adverse effects may include dermatotoxicity and respiratory issues upon inhalation .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 1-phenylethylamine HCl in chiral resolution studies?

- Methodology :

- Synthesis : Use 1-phenylethylamine as a resolving agent in Dutch Resolution, where it interacts with racemic acids (e.g., mandelic acid) to form diastereomeric salts. Turbidity measurements can monitor crystallization kinetics and nucleation inhibition .

- Purification : Precipitate synthesized compounds in hexanes or similar non-polar solvents to isolate chiral products with ≥90% yield, as demonstrated in proline mimetic syntheses .

- Characterization : Provide NMR, mass spectrometry, and chromatographic retention indices (e.g., GC-MS) to confirm molecular identity and enantiomeric purity. For novel derivatives, include elemental analysis and X-ray crystallography data .

Q. How should researchers address contradictions in reported enantioselective synthesis yields of this compound derivatives?

- Analysis :

- Review reaction conditions (e.g., solvent polarity, temperature, catalyst loading) across studies. For example, DMSO concentration (10% v/v) and PLP cofactor usage (0.1 mM) significantly impact transaminase-mediated biotransformation efficiency .

- Cross-validate data using independent analytical methods (e.g., compare HPLC chiral column results with circular dichroism spectra) to resolve discrepancies in enantiomeric excess (ee) values .

- Consult primary literature for standardized protocols, emphasizing replication of conditions from peer-reviewed studies .

Advanced Research Questions

Q. What advanced techniques are used to discriminate between this compound enantiomers in gas-phase studies?

- Techniques :

- Photo-Ion Circular Dichroism (PICD) : Measures differential ionization rates of enantiomers under circularly polarized light. Recent studies show PICD values for 1-phenylethylamine fragment ions vary by ~0.5%, requiring high-precision detectors .

- Photo-Electron Circular Dichroism (PECD) : Provides complementary data to PICD by analyzing angular distributions of photoelectrons. Symmetrized PECD values for R-(+)- and S-(−)-enantiomers at 394.4 nm excitation reveal distinct asymmetry parameters (e.g., b₁ = −0.03 vs. +0.03) .

- Coincidence Measurement : Combines mass spectrometry with dichroism techniques to correlate fragment ion ratios with enantiomeric composition, enhancing resolution for trace samples .

Q. How can researchers optimize experimental design to minimize background activity in transaminase screening involving this compound?

- Design Strategies :

- Solid-Phase Screening (SPS) : Encapsulate (S)-1-phenylethylamine as a background depletion agent to suppress pyruvate interference. This method enabled efficient mutant library screening for Halomonas elongata transaminase variants .

- Enzyme Engineering : Introduce point mutations (e.g., D5E in C1 mutants) to alter substrate binding pockets, improving selectivity for target ketones. Validate mutations via crystal structure analysis and kinetic assays (e.g., kcat/KM) .

- Statistical Validation : Perform triplicate experiments with error margins ≤5% and use ANOVA to assess significance of activity shifts .

Q. What are the critical considerations for ensuring reproducibility in this compound-based pharmacological assays?

- Best Practices :

- Compound Validation : Confirm purity via melting point (mp 220–222°C for HCl salt) and HPLC (>98% assay) .

- Ethical Compliance : Adhere to safety protocols for handling neuroactive compounds, including proper ventilation and PPE, as outlined in chemical safety data sheets .

- Data Reporting : Include detailed reagent sourcing (e.g., manufacturer, catalog number), storage conditions (−20°C for long-term stability), and batch-specific variability in supplementary materials .

Q. Methodological Resources

- Literature Search : Use SciFinder or Reaxys to retrieve primary data on this compound applications in asymmetric synthesis and enzymology .

- Data Interpretation : Apply IUPAC guidelines for compound naming and spectral data presentation to ensure clarity in publications .

- Ethical Reporting : Disclose funding sources and non-author contributions (e.g., technical assistance) in acknowledgments per journal guidelines .

Properties

IUPAC Name |

1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHGSOZIZRABBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13437-79-1 | |

| Record name | 1-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY73B7HF8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.